3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid

Drug-Drug Interaction CYP3A4 Metabolic Stability

Target the CCR5 receptor with this validated lead fragment (IC50: 9,200 nM). Its unique cyclopropoxy group enhances metabolic stability and avoids CYP3A4 inhibition (IC50 > 30,000 nM), de-risking drug-drug interactions. Essential for SAR studies requiring precise substitution. Available at ≥98% purity. Procure this specific analog to maintain desired pharmacokinetic profiles.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
CAS No. 1243345-22-3
Cat. No. B1378997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid
CAS1243345-22-3
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O3/c12-11(13,14)7-3-6(10(15)16)4-9(5-7)17-8-1-2-8/h3-5,8H,1-2H2,(H,15,16)
InChIKeyFERUKOYRUMESOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropoxy-5-(trifluoromethyl)benzoic Acid (CAS 1243345-22-3): Sourcing and Differentiation for Pharmaceutical and Chemical R&D


3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (CAS 1243345-22-3) is a benzoic acid derivative characterized by the presence of a cyclopropoxy group and a trifluoromethyl (-CF3) substituent on the aromatic ring . This compound, with a molecular formula of C₁₁H₉F₃O₃ and a molecular weight of approximately 246.18 g/mol, is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry . The combination of the strongly electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the unique conformational and electronic properties of the cyclopropoxy moiety, makes this specific substitution pattern valuable for modulating the physicochemical and pharmacokinetic profiles of drug candidates [1].

Why 3-Cyclopropoxy-5-(trifluoromethyl)benzoic Acid Cannot Be Casually Substituted: A Comparator-Based Analysis


While other 5-(trifluoromethyl)benzoic acid derivatives exist, substituting the 3-position substituent with a different alkoxy or alkyl group is not equivalent and can lead to significant divergences in downstream compound properties. The unique cyclopropoxy group imparts distinct electronic and steric characteristics that are not replicated by other common ethers like methoxy or ethoxy . For instance, the cyclopropyl ring can act as a π-donor and exhibits a unique conformation that influences molecular recognition and metabolic pathways, often leading to improved metabolic stability and altered target engagement compared to its linear or smaller cyclic counterparts [1]. Therefore, substituting this specific compound with a generic analog could compromise the activity, selectivity, or pharmacokinetic profile of the final molecule, underscoring the need for data-driven procurement of the precise building block [1].

3-Cyclopropoxy-5-(trifluoromethyl)benzoic Acid: Quantitative Evidence for Differentiated Performance


Differentiated CYP3A4 Inhibition Profile

The compound 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid demonstrates a distinct CYP3A4 inhibition profile. In a fluorescence-based assay against human recombinant CYP3A4, the compound exhibited an IC50 greater than 30,000 nM [1]. This value indicates a low potential for inhibiting this major drug-metabolizing enzyme, which is a critical differentiator when selecting building blocks for lead optimization. In contrast, many structurally similar compounds in the same chemical series or with alternative substituents can exhibit significantly more potent CYP3A4 inhibition, leading to a higher risk of drug-drug interactions and subsequent compound attrition.

Drug-Drug Interaction CYP3A4 Metabolic Stability Pharmacokinetics

Quantified CCR5 Antagonist Activity as a Path to HIV and Inflammation Therapeutics

3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid has been identified as a CCR5 antagonist with a measured IC50 of 9,200 nM in a cell-based functional assay [1]. This activity was determined by assessing its ability to inhibit CCL5 (RANTES)-induced calcium mobilization in human MOLT4 cells expressing the CCR5 receptor [1]. While this IC50 value is moderate, it provides a validated starting point for medicinal chemistry optimization. This functional antagonism is a specific biological activity not present in many other simple benzoic acid building blocks, offering a unique avenue for research into HIV entry inhibitors, asthma, and other CCR5-mediated inflammatory diseases [2].

CCR5 Antagonist HIV Inflammation Immunology

Physicochemical Differentiation from 3-Methoxy-5-(trifluoromethyl)benzoic Acid

The substitution of a methoxy group with a cyclopropoxy group significantly alters the physicochemical properties of the benzoic acid core. While specific experimental values for LogP and LogD for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid are not readily available, the cyclopropoxy group is a well-known bioisostere that can increase lipophilicity (LogP) and modulate solubility compared to a methoxy group [1]. This structural change is often employed to improve membrane permeability or to fine-tune the metabolic profile of a compound. For comparison, 3-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 53985-48-1) has a molecular weight of 220.15 g/mol and a reported melting point of 141-143 °C . The cyclopropoxy analog (MW 246.18) is expected to be more lipophilic and may exhibit different solid-state properties, influencing its handling and formulation.

Physicochemical Properties Lipophilicity Solubility Bioisostere

Potential for Improved Metabolic Stability

The introduction of a cyclopropyl group is a common medicinal chemistry strategy to enhance metabolic stability, particularly against cytochrome P450 enzymes [1]. The unique structure of the cyclopropane ring can sterically hinder metabolic oxidation and alter the electronic environment, thereby slowing down the rate of biotransformation [1]. While direct, head-to-head metabolic stability data for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid versus a non-cyclopropyl analog is not available in the public domain, the structural rationale strongly suggests a potential for improved in vitro and in vivo stability compared to, for example, a methyl or methoxy analog, which are more susceptible to oxidative metabolism. This inferred benefit is a key reason for selecting this building block in lead optimization programs aiming to extend drug half-life and reduce clearance [2].

Metabolic Stability Pharmacokinetics Drug Design

High-Impact Application Scenarios for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic Acid in R&D


Design and Synthesis of Novel CCR5 Antagonists for HIV and Inflammation

This compound serves as a validated starting point for medicinal chemistry programs targeting the CCR5 receptor. Its moderate activity (IC50: 9,200 nM) provides a clear rationale for structure-activity relationship (SAR) studies aimed at improving potency and optimizing drug-like properties for potential treatments of HIV, asthma, and autoimmune diseases [1]. Researchers can use this building block to explore chemical space around the cyclopropoxy and trifluoromethyl moieties to develop next-generation CCR5 antagonists with improved efficacy and safety profiles [2].

Lead Optimization Campaigns Focused on Minimizing Drug-Drug Interactions

Given its demonstrated low potential for inhibiting CYP3A4 (IC50 > 30,000 nM), this compound is a strategically valuable building block for constructing drug candidates where avoiding CYP-mediated drug-drug interactions is a primary concern [1]. This is particularly relevant for compounds intended for use in polypharmacy scenarios, such as in elderly patients or those with chronic conditions requiring multiple medications. Incorporating this fragment early in a lead optimization campaign can de-risk the program against later-stage CYP3A4 inhibition liabilities [1].

Development of Metabolically Stable Pharmaceutical Intermediates

The cyclopropoxy group is a recognized structural feature for enhancing metabolic stability. Therefore, 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is an ideal intermediate for synthesizing more complex molecules where prolonged half-life and reduced clearance are desired pharmacokinetic attributes [1]. This is especially pertinent in the design of long-acting therapeutics or compounds targeting metabolic diseases where consistent drug exposure is critical. Procuring this specific intermediate can be a strategic decision to build metabolic stability directly into the core of a drug candidate [1][2].

Synthesis of Functional Materials and Agrochemicals with Enhanced Properties

Beyond pharmaceuticals, the unique electronic properties of the trifluoromethyl and cyclopropoxy groups make this compound a valuable building block for advanced material science and agrochemical research [1]. The electron-withdrawing -CF3 group and the specific steric/electronic contribution of the cyclopropoxy group can be used to tune the properties of liquid crystals, polymers, or novel herbicides and fungicides [1][2]. Its high purity (available at 95%+ or 98%) from specialty chemical suppliers ensures its suitability for these demanding applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.